molecular formula C26H37N5O5 B10788221 Tapi-1

Tapi-1

Cat. No.: B10788221
M. Wt: 499.6 g/mol
InChI Key: AWNBSWDIOCXWJW-OWHMDLSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAPI-1, also known as Tumor Necrosis Factor-alpha Protease Inhibitor-1, is a synthetic compound that functions as a broad-spectrum metalloproteinase inhibitor. It is structurally similar to TAPI-0 but exhibits greater stability in vitro. This compound is primarily known for its ability to inhibit the shedding of several cell surface proteins, including Tumor Necrosis Factor-alpha, Interleukin-6 receptor, and p60 Tumor Necrosis Factor receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAPI-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TAPI-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified inhibitory properties .

Scientific Research Applications

TAPI-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study metalloproteinase activity and inhibition.

    Biology: Employed in research on cell signaling pathways and protein shedding.

    Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and other conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

TAPI-1 exerts its effects by inhibiting metalloproteinases, particularly Tumor Necrosis Factor-alpha Converting Enzyme (TACE). It binds to the active site of these enzymes, preventing the cleavage and shedding of cell surface proteins. This inhibition disrupts various signaling pathways, including the Nuclear Factor-kappa B pathway, leading to reduced inflammation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TAPI-1

This compound is unique due to its enhanced stability and broad-spectrum inhibitory activity. It is more stable in serum compared to TAPI-0 and exhibits potent inhibition of multiple metalloproteinases, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNBSWDIOCXWJW-OWHMDLSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.